molecular formula C10H14S B13268237 1-(3,5-Dimethylphenyl)ethane-1-thiol

1-(3,5-Dimethylphenyl)ethane-1-thiol

Cat. No.: B13268237
M. Wt: 166.29 g/mol
InChI Key: HJDMKLJUDPNRMQ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)ethane-1-thiol is an organic compound with the molecular formula C10H14S. It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a 3,5-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as ethanol. The reaction typically occurs under reflux conditions, leading to the formation of the desired thiol compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,5-Dimethylphenyl)ethane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)ethane-1-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    1-(2,4-Dimethylphenyl)ethane-1-thiol: Similar structure but with different positional isomers of the methyl groups.

    1-(3,5-Dimethylphenyl)ethanol: Contains a hydroxyl group instead of a thiol group.

    3,5-Dimethylphenyl isocyanate: Contains an isocyanate group instead of a thiol group.

Uniqueness: The presence of the thiol group allows for unique chemical transformations and interactions with biological molecules .

Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)ethanethiol

InChI

InChI=1S/C10H14S/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9,11H,1-3H3

InChI Key

HJDMKLJUDPNRMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C)S)C

Origin of Product

United States

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